Oleyl trifluoromethyl ketone

Fatty acid amide hydrolase Endocannabinoid Serine hydrolase inhibition

Oleyl trifluoromethyl ketone (OTFMK, synonym Heptadecyl trifluoromethyl ketone; OTK) is a fatty acid analog in which the carboxyl group of oleic acid is replaced by an electrophilic trifluoromethyl ketone warhead. This modification converts the molecule into a mechanism-based, reversible inhibitor of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for hydrolyzing endogenous signaling lipids including anandamide and oleamide.

Molecular Formula C19H33F3O
Molecular Weight 334.5 g/mol
Cat. No. B066489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl trifluoromethyl ketone
Synonyms1,1,1-trifluoro-10Z-nonadecen-2-one
Molecular FormulaC19H33F3O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F
InChIInChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9-
InChIKeySOJGXPSMVNTNQL-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Oleyl Trifluoromethyl Ketone (OTFMK; CAS 177987-23-4) — Baseline Identity for Procurement and Assay Development


Oleyl trifluoromethyl ketone (OTFMK, synonym Heptadecyl trifluoromethyl ketone; OTK) is a fatty acid analog in which the carboxyl group of oleic acid is replaced by an electrophilic trifluoromethyl ketone warhead [1]. This modification converts the molecule into a mechanism-based, reversible inhibitor of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for hydrolyzing endogenous signaling lipids including anandamide and oleamide [1][2]. OTFMK is supplied as an ethanol solution (≥98% purity; molecular formula C₁₉H₃₃F₃O, MW 334.5 Da) and is classified for research use only . Structurally, it bears a monounsaturated (Δ9,10 cis) oleyl hydrocarbon chain — a feature that critically distinguishes its selectivity profile from saturated (palmityl) and polyunsaturated (arachidonyl) trifluoromethyl ketone congeners [2].

Why Oleyl Trifluoromethyl Ketone Cannot Be Interchanged with Other Fatty Alkyl Trifluoromethyl Ketones in FAAH-Focused Research


The family of fatty alkyl trifluoromethyl ketones (TFMKs) spans a continuous spectrum of target preference, ranging from potent cytosolic phospholipase A₂ (cPLA₂) inhibition (arachidonyl-TFMK; AACOCF3) to potent fatty acid amide hydrolase (FAAH) inhibition (oleyl-TFMK; OTFMK) to broad-spectrum Ca²⁺-independent PLA₂ inhibition (palmityl-TFMK; PACOCF3) [1][2]. This target selectivity is not a matter of degree but of kind: the number, position, and stereochemistry of double bonds in the fatty acyl chain dictate which serine hydrolase the electrophilic ketone warhead engages [3]. Consequently, a researcher who substitutes AACOCF3 for OTFMK in a FAAH-centric experiment simultaneously ablates cPLA₂ activity and confounds interpretation; conversely, a researcher who uses OTFMK as a cPLA₂ inhibitor obtains negligible target engagement. Generic substitution within this compound class without attention to chain-unsaturation-driven selectivity therefore yields functionally non-equivalent pharmacological tools [1][3]. The quantitative evidence below establishes exactly where OTFMK sits in this selectivity landscape.

Oleyl Trifluoromethyl Ketone — Quantitative Differential Evidence for Sourcing and Experimental Design Decisions


FAAH Inhibitory Activity: Quantitative % Inhibition in Human and Rat FAAH at Defined Concentration

In transfected COS-7 cells expressing recombinant FAAH, oleyl trifluoromethyl ketone (OTFMK) at a single defined concentration of 10 μM inhibited oleamide hydrolysis by 95.7% (human FAAH) and 94.8% (rat FAAH) [1]. By contrast, arachidonyl trifluoromethyl ketone (AACOCF3), the most widely used TFMK tool compound, is primarily characterized as a cPLA₂ inhibitor (IC₅₀ = 1.5 μM) and iPLA₂ inhibitor (IC₅₀ = 6.0 μM); AACOCF3 at 7.5 μM also achieves near-complete inhibition of anandamide hydrolysis in rat brain homogenate, but this activity derives from dual FAAH/cPLA₂ engagement rather than FAAH-selective targeting . The % FAAH inhibition data for OTFMK are reported under well-defined recombinant expression conditions (COS-7 cells, oleamide substrate), enabling direct comparison across human and rodent FAAH orthologs.

Fatty acid amide hydrolase Endocannabinoid Serine hydrolase inhibition

Functional Target Selectivity: FAAH-Mediated Anandamide Metabolism Blockade Without Direct PLA₂ Inhibition in Intact Cells

In cultured mouse cerebral microvascular endothelial cells (MEC), oleyl trifluoromethyl ketone (OTMK) selectively blocked the FAAH-mediated conversion of anandamide (AEA) to arachidonic acid (AA). Subsequent PLA₂ hydrolysis of phosphatidylcholine (PC), phosphatidylinositol (PI), and phosphatidylethanolamine (PE) fractions confirmed that AA released from AEA was esterified at the sn-2 position of endothelial phospholipids — a process that required intact PLA₂ activity and was not inhibited by OTFMK [1]. This demonstrates that OTFMK at FAAH-blocking concentrations does not functionally impair cellular PLA₂ enzymes. In contrast, arachidonyl trifluoromethyl ketone (AACOCF3) inhibits the 85-kDa cPLA₂ (IC₅₀ = 1.5 μM) and the 80-kDa macrophage iPLA₂ (IC₅₀ = 6.0 μM) while sparing 14-kDa sPLA₂ ; palmitoyl trifluoromethyl ketone (PACOCF3) inhibits iPLA₂ with an IC₅₀ of 3.8 μM and Ca²⁺-dependent PLA₂ with an IC₅₀ of 45 μM .

Endocannabinoid metabolism FAAH vs PLA₂ discrimination Endothelial pharmacology

Direct Head-to-Head Potency Comparison: CAY10401 Is ~580-Fold More Potent Than Oleyl Trifluoromethyl Ketone at Rat FAAH

CAY10401 (1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one), an α-keto N4 oxazolopyridine FAAH inhibitor, exhibits a Ki value of 0.14 nM against rat FAAH. When assayed under identical conditions, CAY10401 is approximately 580-fold more potent than oleyl trifluoromethyl ketone [1]. This potency gap reflects a broader class distinction: optimized α-keto heterocycle FAAH inhibitors achieve Kis below 200 pM and are 10²–10³ times more potent than the corresponding trifluoromethyl ketones [2]. This direct comparative data positions OTFMK as a benchmark for the trifluoromethyl ketone inhibitor class, while establishing that next-generation FAAH inhibitors from the α-keto heterocycle series offer substantially higher target affinity for applications requiring sub-nanomolar potency.

FAAH inhibitor benchmarking Potency ranking α-keto heterocycle vs trifluoromethyl ketone

Position Among 13 Fatty Alkyl TFMKs: Oleyl Analog Is a Weak cPLA₂ Inhibitor Relative to the Arachidonyl Congener

Ghomashchi et al. (1999) systematically evaluated a panel of 13 fatty alkyl trifluoromethyl ketones for inhibition of human group IV cPLA₂ and group VI iPLA₂ across three assay platforms (phospholipid vesicle, detergent-phospholipid mixed-micelle, and natural membrane assays). The trifluoromethyl ketone analog of arachidonic acid (AACOCF3) was identified as the most potent cPLA₂ inhibitor in the series, while structurally similar compounds — including the oleyl trifluoromethyl ketone analog — were much poorer cPLA₂ inhibitors [1]. Although individual IC₅₀ values for the oleyl analog against cPLA₂ were not reported in the abstract, its classification as a low-potency cPLA₂ inhibitor within this definitive 13-compound panel is clearly established. This panel-level ranking provides authoritative evidence that OTFMK should not be selected for experiments targeting cPLA₂; AACOCF3 is the preferred TFMK for cPLA₂ pharmacology [1].

Phospholipase A₂ Structure-activity relationship TFMK inhibitor panel

Cross-Species FAAH Inhibition: OTFMK Inhibits Chicken, Rat, and Human FAAH with Conserved Potency

Fowler et al. (2000) compared the pharmacological properties of rat and chicken brain fatty acid amidohydrolase (FAAH). Chicken FAAH was inhibited by oleyl trifluoromethyl ketone (OTMK) with similar potency to rat FAAH [1]. This result complements the earlier demonstration by Giang & Cravatt (1997) that OTFMK at 10 μM inhibits human FAAH by 95.7% and rat FAAH by 94.8% in COS-7 cells [2]. The conserved FAAH inhibition across mammalian (human, rat) and avian (chicken) orthologs establishes OTFMK as a pan-species FAAH tool. By contrast, the same study found that phenylmethylsulfonyl fluoride (PMSF) exhibited differential potency between rat and chicken FAAH, highlighting that not all FAAH inhibitors display cross-species fidelity [1].

Comparative pharmacology FAAH species conservation Non-mammalian FAAH

Structural Determinant of FAAH Selectivity: The Δ9,10 Cis Double Bond of the Oleyl Chain

Boger et al. (1999) conducted a systematic structure-activity relationship analysis of trifluoromethyl ketone FAAH inhibitors. The study concluded that the presence, position, and stereochemistry of a Δ cis double bond in the fatty acyl chain are critical determinants of FAAH inhibitory potency, while the C11–C18/C22 region of the fatty acid amide substrate contributes little apparent role to enzyme binding [1]. The oleyl chain of OTFMK contains a single cis double bond precisely at the Δ9,10 position — the same position as the double bond in oleamide, the endogenous FAAH substrate. In contrast, AACOCF3 contains four cis double bonds (Δ5,8,11,14; arachidonyl backbone), and PACOCF3 is fully saturated (palmityl backbone, no double bonds) [2]. This structural divergence underlies the differential target engagement profiles: the oleyl Δ9,10 cis configuration favors FAAH binding, while the arachidonyl tetra-ene system and the saturated palmityl chain favor cPLA₂ and iPLA₂ engagement, respectively.

Structure-based inhibitor design FAAH substrate recognition Oleoyl vs arachidonoyl selectivity

Oleyl Trifluoromethyl Ketone — Evidence-Grounded Application Scenarios for Research Procurement


FAAH-Dependent Endocannabinoid Pathway Dissection in Mammalian Cells

OTFMK at 10 μM produces >94% FAAH inhibition in both human and rat FAAH expressed in COS-7 cells [1], and its functional selectivity has been validated in mouse cerebral microvascular endothelial cells where it blocks anandamide-to-arachidonic acid conversion via FAAH without impairing cellular PLA₂ activity [2]. This makes OTFMK the appropriate choice for experiments that require pharmacological isolation of FAAH from cPLA₂/iPLA₂ activity — a task for which AACOCF3 or PACOCF3 are unsuitable due to their inherent PLA₂ cross-reactivity. Recommended use: pre-treatment of cultured cells at 10 μM to establish FAAH-dependent lipid metabolism phenotypes, with parallel AACOCF3-treated controls to verify absence of cPLA₂ contribution.

Cross-Species Comparative FAAH Pharmacology in Rodent and Avian Models

OTFMK inhibits rat brain FAAH and chicken brain FAAH with similar potency [1], while PMSF — an alternative FAAH inhibitor — exhibits species-dependent activity [1]. For studies spanning mammalian and non-mammalian FAAH orthologs (e.g., comparative neurobiology of endocannabinoid signaling in rodent vs avian models), OTFMK provides a conserved potency profile that eliminates the confounding variable of species-dependent inhibitor efficacy. Researchers should note that OTFMK is a reversible inhibitor, and washout experiments are feasible given the rapid dissociation kinetics of TFMK-enzyme complexes.

Benchmarking New FAAH Inhibitors Against a Well-Characterized Trifluoromethyl Ketone Reference Standard

OTFMK serves as the reference compound against which next-generation FAAH inhibitors are quantitatively compared. The direct head-to-head data demonstrating that CAY10401 is ~580-fold more potent than OTFMK (Ki 0.14 nM vs OTFMK, assayed under identical conditions) [1] establishes OTFMK as a calibrated potency benchmark for the TFMK inhibitor class. Researchers developing or procuring novel FAAH inhibitors should include OTFMK as a positive control at 10 μM (producing >94% FAAH inhibition) to normalize inter-assay variability and contextualize the potency gains achieved by newer chemotypes. The extensive literature characterization of OTFMK — including its structural determinants of FAAH selectivity [2] and its cross-species activity profile [3] — makes it a well-documented standard for FAAH inhibitor discovery programs.

Negative Control for cPLA₂-Focused Experiments: Avoiding Off-Target FAAH Inhibition

The Ghomashchi et al. (1999) 13-compound panel definitively classifies OTFMK as a weak cPLA₂ inhibitor, while AACOCF3 is the most potent cPLA₂ inhibitor in the TFMK series [1]. This evidence creates an evidence-based decision rule: when a cPLA₂-selective pharmacological effect is observed with AACOCF3 but not with OTFMK, the differential implicates cPLA₂ rather than FAAH as the relevant target. Procurement of both AACOCF3 and OTFMK as a matched pair enables this critical control experiment, which strengthens mechanistic conclusions in phospholipase-focused research programs. OTFMK also spares sPLA₂ enzymes, while AACOCF3 does not inhibit 14-kDa sPLA₂ [2] — a distinction important for laboratories studying all three PLA₂ subfamilies.

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